1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone, also known by its CAS number 747414-18-2, is a synthetic organic compound characterized by its complex aromatic structure. This compound is a derivative of acetophenone, featuring two benzyloxy substituents and an isopropyl group attached to the aromatic ring. It is primarily used in scientific research and pharmaceutical applications due to its potential biological activities.
This compound can be sourced from various chemical suppliers, including Solarbio and Chemscene, where it is typically offered in high purity (≥95%). It falls under the category of organic compounds and is classified as a ketone due to the presence of a carbonyl group (C=O) in its structure. The molecular formula for 1-(2,4-bis(benzyloxy)-5-isopropylphenyl)ethanone is C25H26O3, with a molecular weight of approximately 374.47 g/mol .
The synthesis of 1-(2,4-bis(benzyloxy)-5-isopropylphenyl)ethanone generally involves the following steps:
Each step must be carefully controlled to ensure high yield and purity of the final product.
The molecular structure of 1-(2,4-bis(benzyloxy)-5-isopropylphenyl)ethanone features:
The SMILES notation for this compound is CC(=O)C1=CC=C(C=C1OCC2=CC=CC=C2)OCC3=CC=CC=C3
, which provides insight into its structural configuration .
1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone can participate in various chemical reactions typical for ketones and aromatic compounds:
These reactions highlight the versatility of this compound in organic synthesis.
These properties are crucial for handling and application in laboratory settings.
1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone has potential applications in:
The versatility and unique structure make it a valuable compound in various scientific fields.
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.: 122547-72-2
CAS No.:
CAS No.:
CAS No.: